Lysobactin

Description

Critical Analysis of Research Trajectory

The dual discovery of this compound/katanosin B underscores the era’s focus on soil-derived antimicrobials. Structural complexity delayed synthetic efforts until 2007, when advances in macrocyclization techniques enabled total synthesis. Mechanistic studies post-2010 revealed this compound’s binding to Lipid II, akin to teixobactin, but with broader precursor affinity. Despite promising in vivo efficacy in murine models, clinical development remains stagnant, likely due to challenges in large-scale synthesis and competing antibiotics.

Properties

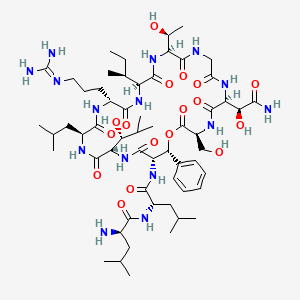

IUPAC Name |

(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12S,15S,18R,21S,24S,27S,28R)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-15-[(2S)-butan-2-yl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1R)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H97N15O17/c1-12-30(10)39-53(85)71-40(31(11)75)52(84)64-24-38(76)69-42(45(78)47(60)79)55(87)68-37(25-74)57(89)90-46(32-17-14-13-15-18-32)43(73-51(83)36(23-28(6)7)66-48(80)33(59)21-26(2)3)56(88)72-41(44(77)29(8)9)54(86)67-35(22-27(4)5)50(82)65-34(49(81)70-39)19-16-20-63-58(61)62/h13-15,17-18,26-31,33-37,39-46,74-75,77-78H,12,16,19-25,59H2,1-11H3,(H2,60,79)(H,64,84)(H,65,82)(H,66,80)(H,67,86)(H,68,87)(H,69,76)(H,70,81)(H,71,85)(H,72,88)(H,73,83)(H4,61,62,63)/t30-,31-,33+,34+,35-,36-,37-,39-,40-,41-,42-,43-,44+,45-,46+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMKBWMQSNKASI-AVSFGBOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC(C)C)C(C(C)C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N)C2=CC=CC=C2)CO)C(C(=O)N)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CCCN=C(N)N)CC(C)C)[C@@H](C(C)C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)N)C2=CC=CC=C2)CO)[C@@H](C(=O)N)O)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H97N15O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118374-47-3 | |

| Record name | Lysobactin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118374473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LYSOBACTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84AOO1Y4OP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Linear Depsipeptide (2) Assembly

The synthesis of fragment 2 commences with methyl β-hydroxyphenylalanine (8 ), prepared via Sharpless asymmetric aminohydroxylation of (E)-methyl cinnamate. Sequential deprotection of the Teoc group (TFA/CH₂Cl₂) and coupling with Boc-D-Leu-L-Leu-OH using 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) yields tripeptide 10 in 80% yield (Scheme 1). DEPBT’s ability to suppress racemization proves critical for preserving stereochemical integrity.

Subsequent hydrolysis of the methyl ester (LiOH/THF-H₂O) and coupling with H-β-OTBS-Leu-Leu-OAll installs the pentapeptide backbone (12 ), followed by esterification with Fmoc-L-Ser-OtBu (EDCI/DMAP) to form depsipeptide 13 . Final Fmoc cleavage (piperidine/DMF) and coupling with Fmoc-HyAsn-(Trt)-OH complete fragment 2 , which is isolated after allyl ester removal (Pd(PPh₃)₄/PhSiH₃) in 93% yield.

Tetrapeptide (3) Synthesis

Fragment 3 originates from D-allo-Thr-OH (16 ), converted to its methyl ester (SOCl₂/MeOH) and coupled with Boc-L-Ile-OH (DEPBT/THF) to afford dipeptide 17 (92% yield). Hydrolysis (LiOH) and glycine coupling (H-Gly-OAll) yield tripeptide 19 , which undergoes Boc deprotection (HCl/dioxane) and arginine incorporation (Fmoc-D-Arg(Boc)₂-OH) to furnish 20 . Final Fmoc removal provides fragment 3 , primed for macrocyclization.

Convergent Coupling and Macrocyclization

The coupling of fragments 2 and 3 (DEPBT/DIPEA/DMF) proceeds at 0°C to room temperature, delivering linear precursor 21 in 94% yield (Scheme 3). Subsequent allyl ester cleavage (Pd(PPh₃)₄/PhSiH₃) unveils the C-terminal carboxyl group, enabling macrocyclization via DEPBT-mediated intramolecular coupling. This step achieves an exceptional 83% yield, attributed to glycine’s conformational flexibility and preorganization of the linear precursor into a β-sheet-like structure that facilitates ring closure.

Comparative studies highlight the efficiency of this approach: traditional macrocyclization methods for analogous depsipeptides (e.g., ramoplanin, tyrocidine A) typically yield 40–60% under high-dilution conditions[34–36]. This compound’s synthesis circumvents these limitations through strategic fragment design and DEPBT’s activation profile, which minimizes side reactions.

Global Deprotection and Purification

Final deprotection of cyclic intermediate 23 (TFA/H₂O, 95:5) removes residual Boc and Trt groups, yielding this compound after reverse-phase HPLC purification (33% isolated yield). Analytical data (HPLC, MS, NMR) confirm identity with natural this compound, validating the synthetic route’s fidelity. Challenges such as O,N-acyl migration at the N-terminal serine are mitigated through careful timing of deprotection steps, avoiding prolonged exposure of free amines.

Critical Analysis of Synthetic Methodologies

Reagent Selection and Stereochemical Control

DEPBT emerges as the linchpin reagent, enabling high-yielding couplings with minimal epimerization. Its superiority over traditional carbodiimide-based activators (e.g., EDCI/HOBt) is evident in the synthesis of sterically congested intermediates like 12 and 15 , where racemization could compromise biological activity.

Preorganization and Macrocyclization Efficiency

The 83% macrocyclization yield underscores the role of substrate preorganization. Structural studies suggest that linear precursors adopt β-turn conformations, reducing the entropic penalty of ring closure. This phenomenon, observed in gramicidin S and ramoplanin syntheses, is exploited here through glycine’s conformational flexibility and judicious protecting group selection[35–36].

Yield Optimization Challenges

Despite high macrocyclization efficiency, the overall yield (33%) reflects cumulative losses during fragment couplings and HPLC purification. Scale-up efforts may benefit from continuous-flow purification systems or alternative protecting groups (e.g., photolabile variants) to streamline deprotection.

Chemical Reactions Analysis

Types of Reactions: Lysobactin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using common oxidizing agents under controlled conditions.

Reduction: Chemical reduction of this compound can be achieved using hydrogen in the presence of a palladium catalyst.

Substitution: Substitution reactions can be carried out using appropriate nucleophiles under suitable conditions.

Major Products: The major products formed from these reactions include dihydrothis compound and octahydrothis compound .

Scientific Research Applications

Lysobactin has a wide range of scientific research applications:

Chemistry: this compound is used as a model compound for studying peptide synthesis and modification.

Industry: this compound is used in the development of new antibiotics and as a biocontrol agent in agriculture.

Mechanism of Action

Lysobactin exerts its antibacterial effects by interacting with lipid I and lipid II in the bacterial cell wall. It forms a 1:1 complex with these lipids, interfering with peptidoglycan synthesis, which is essential for bacterial viability . This mechanism is similar to that of other antibiotics like ramoplanin and teixobactin .

Comparison with Similar Compounds

Katanosin B: Initially considered different due to allo-threonine stereochemistry, katanosin B is now used interchangeably with lysobactin.

Uniqueness: this compound’s unique mechanism of action, involving the formation of complexes with lipid I and lipid II, sets it apart from other antibiotics. Its potent activity against a broad spectrum of Gram-positive bacteria further highlights its uniqueness .

Biological Activity

Lysobactin, also known as katanosin B, is a cyclic depsipeptide antibiotic derived from the bacterium Lysobacter species. It has garnered attention due to its potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The compound exhibits unique mechanisms of action that differentiate it from traditional antibiotics, making it a promising candidate for addressing antibiotic resistance.

This compound functions primarily by inhibiting peptidoglycan (PG) biosynthesis, which is crucial for bacterial cell wall integrity. Research indicates that this compound binds specifically to Lipid II, a key precursor in PG synthesis. This binding leads to significant structural damage in bacterial cells, including:

- Septal Defects : Treated cells exhibit major defects at the septum, which is essential for cell division.

- Cytoplasmic Changes : Transmission electron microscopy (TEM) studies show distinctive alterations in the cytoplasm of treated cells.

Binding Characteristics

This compound demonstrates a 1:1 binding stoichiometry with Lipid II, contrasting with other antibiotics like ramoplanin that tend to form higher-order aggregates. This specific binding mechanism allows this compound to inhibit the incorporation of isotopically labeled N-acetylglucosamine into the bacterial cell wall with an IC₅₀ near its MIC, indicating its efficacy even at low concentrations .

Antimicrobial Efficacy

This compound has shown remarkable potency against various pathogens. The following table summarizes its Minimum Inhibitory Concentrations (MICs) against selected bacteria:

| Pathogen | MIC (µg/mL) | Notes |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.39 - 0.78 | Strong activity against resistant strains |

| Vancomycin-resistant Enterococcus (VRE) | 0.39 - 0.78 | More than 50-fold lower MIC than vancomycin |

| Streptococcus pneumoniae | Not specified | Effective in vivo and in vitro |

Case Studies

-

Case Study on MRSA Treatment :

A study reported the use of this compound in treating MRSA infections in vitro, where cultures treated with this compound at a concentration of 1.5 µg/mL showed a reduction of colony-forming units by over five logs within four hours . -

In Vivo Efficacy :

This compound has been tested in animal models, demonstrating significant reductions in bacterial load and improved survival rates compared to untreated controls. Its ability to remain effective against stationary-phase bacteria suggests potential for treating chronic infections .

Q & A

Q. What is the primary mechanism of action of lysobactin against Gram-positive bacteria, and how can researchers experimentally validate this?

this compound disrupts bacterial cell membrane integrity and inhibits peptidoglycan biosynthesis by targeting lipid intermediates in the cell wall synthesis pathway . To validate this, researchers can:

- Perform time-kill curve assays to monitor bactericidal activity over time, comparing this compound with vancomycin (which inhibits cell wall synthesis) and ramoplanin (a membrane disruptor) .

- Use fluorescence microscopy with membrane-specific dyes (e.g., propidium iodide) to visualize membrane damage in treated cells.

- Conduct binding assays with radiolabeled lipid intermediates (e.g., Lipid II) to confirm interaction with this compound .

Q. How does this compound’s in vitro efficacy compare to vancomycin against methicillin-resistant Staphylococcus aureus (MRSA)?

this compound demonstrates superior activity against MRSA, with minimum inhibitory concentrations (MICs) ranging from 0.39–0.78 μg/mL , compared to vancomycin’s MIC of 1.56–3.12 μg/mL . Researchers should:

Q. What synthetic strategies are available for producing this compound, and what analytical methods ensure purity and structural fidelity?

this compound’s 28-membered cyclic depsipeptide structure is synthesized via:

- Solid-phase peptide synthesis (SPPS) using Fmoc chemistry, enabling efficient linear assembly followed by cyclization .

- Solution-phase synthesis for large-scale production, though this requires optimization of cyclization efficiency . Analytical validation involves:

- High-resolution mass spectrometry (HR-MS) and NMR spectroscopy to confirm molecular weight and structural motifs.

- Reverse-phase HPLC to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on this compound’s mechanism: membrane disruption vs. cell wall synthesis inhibition?

While this compound disrupts membranes (evidenced by rapid bacteriolysis in Gram-positive bacteria ), it also binds lipid intermediates critical for peptidoglycan biosynthesis . To resolve this:

- Perform competitive binding assays with vancomycin (which targets D-Ala-D-Ala) to test if this compound’s activity is antagonized.

- Use transmission electron microscopy (TEM) to visualize membrane damage and cell wall thinning in treated bacteria .

- Conduct genetic knockout studies in Bacillus subtilis to assess susceptibility changes in strains with altered lipid intermediate biosynthesis pathways.

Q. What structural features of this compound are critical for its activity, and how can structure-activity relationship (SAR) studies optimize its potency?

Key structural determinants include:

- The cation-π interaction between D-Arg’s guanidinium group and phenylserine’s aromatic ring, which stabilizes the bioactive conformation .

- The Δ³-Thr residue , whose removal reduces activity by increasing conformational flexibility . Methodological approaches for SAR:

- Synthesize analogs with targeted modifications (e.g., substituting D-Arg with lysine) using SPPS .

- Evaluate analogs via MIC assays and membrane permeability tests (e.g., ethidium bromide uptake assays) to correlate structure with function.

Q. How does this compound evade resistance mechanisms observed in vancomycin-resistant enterococci (VRE)?

this compound remains effective against VRE (MIC ≤ 0.78 μg/mL) due to its dual mechanism, which bypasses vancomycin’s D-Ala-D-Ala target . To study resistance evolution:

- Perform serial passage experiments under sub-inhibitory this compound concentrations to select for resistant mutants.

- Use whole-genome sequencing to identify mutations in putative targets (e.g., lipid carrier proteins or membrane biosynthesis genes).

- Compare transcriptomic profiles of treated vs. untreated VRE to uncover stress-response pathways.

Q. What experimental designs are optimal for evaluating this compound’s efficacy in complex infection models (e.g., biofilms or intracellular pathogens)?

- Biofilm assays : Use microtiter plate models with Staphylococcus epidermidis and quantify biomass reduction via crystal violet staining or confocal microscopy .

- Intracellular infection models : Infect macrophages with Listeria monocytogenes and measure bacterial load after this compound treatment (accounting for compound cytotoxicity via MTT assays) .

- Combination therapy studies : Test synergy with β-lactams or rifampicin using checkerboard assays to calculate fractional inhibitory concentration indices (FICIs) .

Data Analysis and Contradictions

Q. How should researchers address variability in this compound’s MIC values across studies?

Variability may arise from differences in bacterial strains, growth media, or assay conditions. Mitigation strategies include:

- Adhering to CLSI or EUCAST guidelines for standardized MIC testing.

- Reporting growth medium composition (e.g., cation-adjusted Mueller-Hinton broth) and incubation parameters .

- Using quality control strains (e.g., S. aureus ATCC 29213) to validate assay conditions .

Q. What statistical approaches are critical for analyzing this compound’s time-kill curve data?

- Fit data to pharmacokinetic/pharmacodynamic (PK/PD) models (e.g., Emax models) to quantify concentration-dependent effects.

- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare log10 CFU reductions across treatment groups .

- Account for time-dependent variability via repeated-measures ANOVA.

Methodological Best Practices

- For mechanism studies, combine genetic, biochemical, and imaging approaches to avoid overreliance on single-method conclusions .

- In SAR studies, prioritize high-purity analogs and validate biological activity in multiple assay formats .

- When reporting MICs, include at least three independent replicates and disclose any deviations from standard protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.